molecular formula C17H11ClO2 B6406409 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% CAS No. 1261906-38-0

4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%

Cat. No. B6406409
CAS RN: 1261906-38-0
M. Wt: 282.7 g/mol
InChI Key: APNLCNULGKUPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% (4-CNB95) is an organic compound belonging to the class of benzoic acids and is widely used for a variety of scientific research applications. It is a white powder with a melting point of 143-145 °C and a boiling point of 240 °C. 4-CNB95 is soluble in water, alcohol, and most organic solvents. It is an important intermediate in the synthesis of organic compounds and is used as a starting material for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to the formation of a new bond, which is then further stabilized by hydrogen bonding. This mechanism is believed to be responsible for the synthesis of various other compounds from 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% may have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care. In addition, the compound is hygroscopic and should be stored in a dry environment.

Future Directions

There are a number of potential future directions for research involving 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%. These include further investigation into the mechanism of action of the compound, as well as its potential for use in the synthesis of new compounds. In addition, further research into the biochemical and physiological effects of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% could provide insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of using 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments could lead to improved methods for its synthesis and use.

Synthesis Methods

4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of anhydrous sodium carbonate and acetic anhydride. The reaction is carried out at a temperature of 70-80 °C and yields 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% in high yield. Other methods for the synthesis of 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% include the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of sulfuric acid and sodium hydroxide, and the reaction of naphthalene-1-carboxylic acid with chloroacetic acid in the presence of potassium hydroxide.

Scientific Research Applications

4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of optically active compounds, such as chiral auxiliaries, and in the synthesis of heterocyclic compounds. In addition, 4-Chloro-3-(naphthalen-1-yl)benzoic acid, 95% is used in the synthesis of biologically active compounds, such as antibiotics, and in the synthesis of polymers.

properties

IUPAC Name

4-chloro-3-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNLCNULGKUPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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